(1r,3s)-3-Aminocyclopentanol hydrochloride
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Overview
Description
(1r,3s)-3-Aminocyclopentanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. It is known for its unique structural properties, which include a cyclopentane ring with an amino group and a hydroxyl group in specific stereochemical configurations. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and as a chiral building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1r,3s)-3-Aminocyclopentanol hydrochloride typically involves an asymmetric cycloaddition reaction. One common method includes the use of cyclopentadiene and an N-acylhydroxylamine compound as a chiral inducer. This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods
For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. This method has high atom economy and low production costs. The raw materials are widely available and inexpensive, making the process suitable for large-scale production. The product prepared by this method has high optical purity and stable quality .
Chemical Reactions Analysis
Types of Reactions
(1r,3s)-3-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(1r,3s)-3-Aminocyclopentanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring specific stereochemistry.
Mechanism of Action
The mechanism of action of (1r,3s)-3-Aminocyclopentanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a chiral ligand, influencing the stereochemistry of reactions it participates in. It may also interact with enzymes or receptors in biological systems, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (1r,3r)-3-Aminocyclopentanol hydrochloride
- (1s,3s)-3-Aminocyclopentanol hydrochloride
- (1r,3s)-3-Aminocyclohexanol hydrochloride
Uniqueness
(1r,3s)-3-Aminocyclopentanol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its isomers and similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1284248-73-2 |
Source
|
Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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